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Compound of Interest

N-{(4-
Compound Name:

bromophenyl)methyllacetamide
CAS No.: 90561-76-5

Cat. No.: B3023397

Get Quote

\ J

Application Note: Comprehensive Characterization of N-[(4-bromophenyl)methyl]acetamide

Introduction & Compound Profile

N-[(4-bromophenyl)methyl]acetamide, also known as N-(4-bromobenzyl)acetamide, is a
critical intermediate in the synthesis of bioactive benzylamine derivatives and receptor ligands.

[1][2]

CRITICAL DISTINCTION: Researchers frequently confuse this compound with its aniline
analog, N-(4-bromophenyl)acetamide (4'-bromoacetanilide, CAS 103-88-8).[1][2] The key
structural difference is the methylene (-CHz-) bridge between the phenyl ring and the nitrogen
atom.[1][2] This guide focuses strictly on the benzyl derivative (CAS 90561-76-5).[1][2]

Physicochemical Profile
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Property Specification Notes
N-{(4-
IUPAC Name bromophenyl)methyllacetamid
e
CAS Number 90561-76-5 Distinct from 103-88-8
Formula CoH10BrNO
Molecular Weight 228.09 g/mol
Appearance White to off-white solid
Solubility DMSO, Methanol, DCM Limited solubility in water

Analytical Workflow Strategy

The following diagram illustrates the logical flow for full characterization, ensuring differentiation
from impurities and analogs.
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Figure 1: Analytical decision tree emphasizing the critical methylene bridge verification step.

Method 1: Structural Elucidation (NMR
Spectroscopy)[2]

Objective: Confirm the presence of the benzyl methylene group to rule out aniline derivatives.

[1][2]
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Protocol

e Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-de. (CDCls is acceptable, but DMSO
prevents amide proton exchange).[1][2]

e Instrument: 400 MHz or higher.
e Parameters: 16 scans, 30°C, relaxation delay (D1) = 1.0s.

Expected Data & Interpretation

Moiety Shift (6, ppm) Multiplicity Integration

Diagnostic
Value

Coupling to CH2
-NH- 8.30-8.45 Triplet (br) 1H confirms benzyl
structure.[1][2]

Ar-H 7.40 —7.55 Doublet (AABB")  2H Ortho to Br.[1][2]
Ortho to CHz.[1]
Ar-H 7.15-7.25 Doublet (AA'BB") 2H 2]
CRITICAL:
Differentiates
-CH2- 4.20-4.35 Doublet 2H .
from acetanilide
(no CH2).[1][2]
] Acetyl methyl
-CHs 1.85-1.95 Singlet 3H

group.[1][2]

Expert Insight: If the NH signal appears as a singlet and the CHz doublet is missing, you have
likely synthesized or purchased the wrong compound (4'-bromoacetanilide).[1][2]

Method 2: Purity & Mass Analysis (LC-MS)

Objective: Verify molecular weight and bromine isotopic signature.

LC Conditions

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 um).[1][2]
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Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 0.3 mL/min.[1][2]

Detection: UV @ 254 nm (aromatic) and 210 nm (amide).[1][2]

MS Parameters (ESI+)

« lonization: Electrospray Positive (ESI+).[1][2]
e Scan Range: 100-500 m/z.[1][2]
o Key Signals:
o [M+H]*: Doublet at 228.0 and 230.0 m/z.[1][2]

o Ratio: The intensity ratio of 228:230 must be approximately 1:1 due to natural abundance
of 7°Br and 81Br isotopes.[1][2]

o Fragmentation: Loss of acetyl group (M-43) may be observed at higher cone voltages.[1]

[2]

Method 3: Infrared Spectroscopy (FT-IR)[2]

Objective: Confirm functional group integrity (Amide I/11).

Protocol

e Method: ATR (Attenuated Total Reflectance) on neat solid.[1][2]
e Resolution: 4 cm~1.[1][2]

e Scans: 16-32.[1][2]

Diagnostic Bands
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3280-3300 cm~1: N-H stretch (secondary amide).

1640-1655 cm~1: Amide | band (C=0 stretch). Strongest diagnostic peak.

1540-1560 cm~1: Amide Il band (N-H bend/C-N stretch).[1][2]

1010-1070 cm~1: Aryl-Br stretch (often weak, but distinct in fingerprint region).[1][2]

Quality Control Summary Specification

Test Acceptance Criteria Method Ref
White to off-white crystalline ]

Appearance Visual
powder

. Conforms to structure; CHz
Identification A (NMR) Method 1
doublet present

[M+H]* 228/230 m/z (1:1

Identification B (MS) Method 2
pattern)
Purity (HPLC) > 98.0% (Area %) Method 2
) ) Report Value (Distinct from )
Melting Point DSC/Capillary

167°C)

Troubleshooting & Expert Tips

» Impurity Alert (4-Bromobenzylamine): If the reaction was incomplete, you will see a broad
amine peak in IR (~3300-3400 doublet) and a distinct shift in HPLC retention time.[1][2]

 Solubility Issues: This compound is lipophilic.[1][2] Do not use pure water for sample prep;
use 50:50 Water:MeCN or pure Methanol.[1][2]

» Water Content: The amide nitrogen can hydrogen bond with water.[1][2] Ensure the sample
is dried (vacuum oven, 40°C) before DSC analysis to avoid broad endotherms.
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» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 90561-76-5, N-(4-Bromobenzyl)acetamide. Retrieved from [Link][1][2]

e NIST Chemistry WebBook.Standard Reference Data for Acetamide Derivatives. (General
Protocol Reference). Retrieved from [Link][1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

2. PubChemlLite - N-(4-{[(4-bromophenyl)methyllJamino}phenyl)acetamide (C15H15BrN20)
[pubchemlite.lcsb.uni.lu]

3. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

To cite this document: BenchChem. [analytical methods for N-[(4-
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4-bromophenyl-methyl-acetamide-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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